2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
Overview
Description
Rose bengal(2-) is the anionic form of a fluorescent dye derived from a polyhalogenated fluorescin. It has a role as a fluorochrome. It is a xanthene dye and a monocarboxylic acid anion. It derives from a fluorescin. It is a conjugate base of a rose bengal free acid.
Scientific Research Applications
Marine Meiobenthos Research
Rose Bengal is used in laser-induced fluorescence technology to study marine meiobenthos in sediments. This application aids in the automatic separation and analysis of these organisms, highlighting its utility in marine biology research (Li Shi-lun, 2006).
Photodynamic Therapy Research
It's studied for its potential in photodynamic therapy, particularly in tumor treatment. However, its clinical application is limited due to its insufficient lipophilicity and tumor accumulation. Studies on liposomal encapsulation of Rose Bengal aim to enhance its spectral properties and effectiveness in this therapy (Cheng-Chung Chang et al., 2008).
Nanotechnology Applications
Rose Bengal's intrinsic cytotoxicity against tumor and microbial cells makes it a suitable drug for sono-photodynamic therapy. Research focuses on its nanosized delivery systems to improve its biopharmaceutical profile and enhance therapy effectiveness (S. Demartis et al., 2021).
Environmental Applications
It's employed in the development of adsorption techniques for the removal of hazardous dyes, including Rose Bengal itself, from the environment using materials like bottom ash. This research is crucial in addressing environmental pollution (V. Gupta et al., 2012).
Ophthalmology Research
Rose Bengal is utilized in the study of human corneal-limbal epithelial cells and their interaction with anionic dyes like Rose Bengal. This research contributes significantly to understanding ocular surface diseases (P. Argüeso et al., 2006).
Dental Applications
Investigations into the use of Rose Bengal in photodynamic therapy to target oral bacteria like Streptococcus mutans are prominent. This research opens new avenues in dental treatments (T. Paulino et al., 2005).
Antimicrobial Research
Studies on the antibacterial activity of pharmaceutical-grade Rose Bengal show its efficacy against Gram-positive bacteria. These findings are significant in developing new anti-infective drugs (M. Kurosu et al., 2022).
Properties
IUPAC Name |
2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32)/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNLFJGJEQUWRB-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H2Cl4I4O5-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
971.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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